In-depth Technical Guide: 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
In-depth Technical Guide: 2,4-Difluoro-3-(trifluoromethyl)benzoic Acid
CAS Number: 157337-81-0
This technical guide provides a comprehensive overview of 2,4-difluoro-3-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in drug development. The strategic placement of fluorine and a trifluoromethyl group on the benzoic acid scaffold imparts unique physicochemical properties that are highly valuable in medicinal chemistry and materials science.
Core Data Presentation
The following table summarizes the key quantitative data for 2,4-difluoro-3-(trifluoromethyl)benzoic acid.
| Property | Value | Source(s) |
| CAS Number | 157337-81-0 | [1] |
| Molecular Formula | C₈H₃F₅O₂ | [2][3] |
| Molecular Weight | 226.10 g/mol | [3] |
| Boiling Point | 252.49 °C at 760 mmHg | |
| pKa (Predicted) | 1.5 – 2.5 | [4] |
| Purity | Typically ≥98% (HPLC) | [2][3] |
Physicochemical Properties and Their Implications in Drug Discovery
The presence of two fluorine atoms and a trifluoromethyl (-CF₃) group on the benzene ring significantly influences the molecule's electronic and physical properties. The strong electron-withdrawing nature of these substituents increases the acidity of the carboxylic acid group, as indicated by the low predicted pKa value.[4]
In the context of drug design, the trifluoromethyl group is particularly noteworthy. It is known to enhance several critical pharmacokinetic properties of a drug candidate, including:
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Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance absorption.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can lead to a longer drug half-life.
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Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a drug.
Fluorinated benzoic acids, in general, are considered valuable building blocks in medicinal chemistry. Their substitution patterns can be fine-tuned to optimize the structure-activity relationship (SAR) of a lead compound.[5] For instance, the strategic placement of fluorine can influence a molecule's conformation and its interactions within a binding pocket.
Experimental Protocols
One potential synthetic workflow is outlined below. This is a conceptual pathway and would require optimization of reaction conditions, reagents, and purification methods.
Caption: A conceptual workflow for the synthesis of 2,4-difluoro-3-(trifluoromethyl)benzoic acid.
Key Experimental Considerations:
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Trifluoromethylation: This step could be achieved using various reagents, such as trifluoromethyl iodide (CF₃I) with a copper catalyst (Ullmann-type reaction) or by employing electrophilic trifluoromethylating agents.[4]
-
Directed Ortho-Metalation: The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures is a common strategy to deprotonate a specific position on an aromatic ring, which can then be reacted with an electrophile.[4]
-
Carboxylation: The introduction of the carboxylic acid group is typically achieved by quenching the lithiated intermediate with solid carbon dioxide (dry ice).
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Purification: Given the high purity required for pharmaceutical applications, the final product would likely necessitate purification by recrystallization or column chromatography.
Applications in Research and Development
2,4-Difluoro-3-(trifluoromethyl)benzoic acid serves as a valuable intermediate in the synthesis of more complex molecules for various applications:
-
Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs), its unique substitution pattern can be exploited to develop novel therapeutics. The presence of multiple fluorine substituents is a common feature in many modern drugs.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be a precursor for new herbicides and pesticides, where enhanced potency and metabolic stability are desirable.[4]
-
Materials Science: The electron-withdrawing properties of the fluoro and trifluoromethyl groups make this molecule a candidate for the synthesis of specialty polymers and liquid crystals.[5]
Signaling Pathways and Biological Activity
Currently, there is a lack of specific, publicly available information detailing the direct involvement of 2,4-difluoro-3-(trifluoromethyl)benzoic acid in any particular signaling pathway or its activity against a specific biological target. However, based on the known roles of similar fluorinated compounds in medicinal chemistry, it is plausible that derivatives of this acid could be designed to target a wide range of biological entities, such as G protein-coupled receptors (GPCRs) or various enzymes.[6]
The general principle of its application in drug discovery is illustrated in the following logical diagram:
Caption: Logical workflow illustrating the use of the title compound as a building block in drug discovery.
This whitepaper serves as a foundational guide to 2,4-difluoro-3-(trifluoromethyl)benzoic acid. As research progresses, more specific applications and detailed experimental protocols are expected to become available, further elucidating the full potential of this versatile chemical entity.
References
- 1. guidechem.com [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 157337-81-0 | 2,4-Difluoro-3-(trifluoromethyl)benzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. 2,4-Difluoro-5-(trifluoromethyl)benzoic acid (261945-01-1) for sale [vulcanchem.com]
- 5. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]
- 6. ossila.com [ossila.com]
